molecular formula C13H12N2S B8552908 3-Phenyl-6-allylthiopyridazine

3-Phenyl-6-allylthiopyridazine

Cat. No. B8552908
M. Wt: 228.31 g/mol
InChI Key: VYWGHYGXHJIOPA-UHFFFAOYSA-N
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Patent
US05942511

Procedure details

0.23 g(0.01 mol) of metallic sodium was dissolved in 30 ml of absolute methanol and then mixed with 0.93 ml(0.01 mol) of allylmercaptan. To this mixture was added 1.90 g(0.01 mol) of 6-chloro-3-phenylpyridazine. The reaction solution was refluxed for 5 hours and concentrated under reduced pressure to remove methanol. 100 ml of diethyl ethers was added to the residue and vigorously stirred for 10 minutes. The materials insoluble in diethyl ether was removed and the remaining solution was washed twice with 50 ml of purified water, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to remove diethyl ether. In this manner, the title compound was obtained as a white crystal.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([SH:5])[CH:3]=[CH2:4].Cl[C:7]1[N:12]=[N:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1>CO>[C:13]1([C:10]2[N:11]=[N:12][C:7]([S:5][CH2:2][CH:3]=[CH2:4])=[CH:8][CH:9]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(C=C)S
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
100 ml of diethyl ethers was added to the residue
CUSTOM
Type
CUSTOM
Details
The materials insoluble in diethyl ether was removed
WASH
Type
WASH
Details
the remaining solution was washed twice with 50 ml of purified water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove diethyl ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=NC(=CC1)SCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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